molecular formula C23H24ClFN4O2 B4382300 {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4382300
M. Wt: 442.9 g/mol
InChI Key: OAVDSBDOUCTYGR-UHFFFAOYSA-N
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Description

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-chlorobenzyl)piperazine
  • **1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-bromobenzyl)piperazine

Uniqueness

{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both fluorine and chlorine atoms in the structure can influence its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O2/c1-17-6-7-19(24)22(14-17)31-16-29-9-8-21(26-29)23(30)28-12-10-27(11-13-28)15-18-4-2-3-5-20(18)25/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVDSBDOUCTYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

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